molecular formula C24H17Cl4N5O B295441 N,9-bis(2,4-dichlorobenzyl)-N-(2-furylmethyl)-9H-purin-6-amine

N,9-bis(2,4-dichlorobenzyl)-N-(2-furylmethyl)-9H-purin-6-amine

Cat. No. B295441
M. Wt: 533.2 g/mol
InChI Key: VGKAZTDEEHKCKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,9-bis(2,4-dichlorobenzyl)-N-(2-furylmethyl)-9H-purin-6-amine, commonly known as DB213, is a synthetic compound that belongs to the family of purine nucleosides. It has gained significant attention in scientific research due to its potential applications in various fields, including medicine, biology, and chemistry.

Mechanism of Action

The mechanism of action of DB213 involves the inhibition of viral DNA polymerase and RNA polymerase, which are essential enzymes for viral replication. DB213 also inhibits the activity of topoisomerase II, an enzyme involved in DNA replication and repair. Moreover, DB213 has been found to induce the expression of interferon-stimulated genes, which play a crucial role in the host immune response against viral infections.
Biochemical and Physiological Effects:
DB213 has been found to exhibit low toxicity in vitro and in vivo studies. It has been shown to selectively target infected cells, leaving healthy cells unaffected. Moreover, DB213 has been found to induce the production of reactive oxygen species, which play a crucial role in the induction of apoptosis in cancer cells. DB213 has also been found to modulate the expression of various genes involved in the regulation of cell cycle and apoptosis.

Advantages and Limitations for Lab Experiments

DB213 has several advantages for lab experiments, including its high potency, broad-spectrum antiviral activity, and low toxicity. However, the synthesis of DB213 is relatively complex and requires specialized equipment and expertise. Moreover, the stability of DB213 in different physiological conditions needs to be further investigated.

Future Directions

DB213 has vast potential for future research in various fields. One of the future directions could be to investigate the efficacy of DB213 in combination with other antiviral agents for the treatment of viral infections. Moreover, further studies are required to elucidate the mechanism of action of DB213 in cancer therapy and its potential use in combination with other chemotherapeutic agents. Furthermore, the development of novel analogs of DB213 with improved pharmacological properties could be another future direction for research.
Conclusion:
In conclusion, DB213 is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of DB213 have been discussed in this paper. Further research is required to fully explore the potential of DB213 in various fields, including medicine, biology, and chemistry.

Synthesis Methods

The synthesis of DB213 involves the reaction of 2,4-dichlorobenzyl chloride with 2-furylmethylamine, followed by the addition of 6-chloropurine and potassium carbonate in dimethylformamide. The reaction mixture is then heated at 80°C for several hours to obtain the final product. The purity and yield of DB213 can be improved by recrystallization from ethanol.

Scientific Research Applications

DB213 has been extensively studied for its potential use as an antiviral agent. It has been found to exhibit potent activity against a broad range of viruses, including herpes simplex virus, human cytomegalovirus, and hepatitis B virus. Moreover, DB213 has shown promising results in inhibiting the replication of the SARS-CoV-2 virus, responsible for the COVID-19 pandemic. DB213 has also been investigated for its potential use in cancer therapy, as it has been found to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

properties

Molecular Formula

C24H17Cl4N5O

Molecular Weight

533.2 g/mol

IUPAC Name

N,9-bis[(2,4-dichlorophenyl)methyl]-N-(furan-2-ylmethyl)purin-6-amine

InChI

InChI=1S/C24H17Cl4N5O/c25-17-5-3-15(20(27)8-17)10-32(12-19-2-1-7-34-19)23-22-24(30-13-29-23)33(14-31-22)11-16-4-6-18(26)9-21(16)28/h1-9,13-14H,10-12H2

InChI Key

VGKAZTDEEHKCKD-UHFFFAOYSA-N

SMILES

C1=COC(=C1)CN(CC2=C(C=C(C=C2)Cl)Cl)C3=NC=NC4=C3N=CN4CC5=C(C=C(C=C5)Cl)Cl

Canonical SMILES

C1=COC(=C1)CN(CC2=C(C=C(C=C2)Cl)Cl)C3=NC=NC4=C3N=CN4CC5=C(C=C(C=C5)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.